molecular formula C18H20N2O4 B10972771 2-Methoxy-N-{2-[(2-methoxyphenyl)formamido]ethyl}benzamide

2-Methoxy-N-{2-[(2-methoxyphenyl)formamido]ethyl}benzamide

Cat. No.: B10972771
M. Wt: 328.4 g/mol
InChI Key: SUHFYARZNFBMQM-UHFFFAOYSA-N
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Description

2-Methoxy-N-{2-[(2-methoxyphenyl)formamido]ethyl}benzamide is an organic compound with a complex structure that includes methoxy groups and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-{2-[(2-methoxyphenyl)formamido]ethyl}benzamide typically involves multiple steps:

  • Formation of the Benzamide Core: : The initial step involves the preparation of the benzamide core. This can be achieved by reacting 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride, which is then reacted with an amine to form the benzamide.

  • Introduction of the Formamido Group: : The next step involves the introduction of the formamido group. This can be done by reacting the benzamide with formic acid and an appropriate amine under dehydrating conditions.

  • Final Coupling: : The final step involves coupling the intermediate with 2-methoxyphenylamine under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups in the compound can undergo oxidation to form corresponding aldehydes or acids.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products

    Oxidation: Products include methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: Products include the corresponding amine derivatives.

    Substitution: Products depend on the substituent introduced, such as nitro or halogen groups.

Scientific Research Applications

Chemistry

In chemistry, 2-Methoxy-N-{2-[(2-methoxyphenyl)formamido]ethyl}benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure allows it to interact with proteins and nucleic acids, making it useful in drug discovery and development.

Medicine

In medicine, this compound has potential applications as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for the development of new drugs, particularly those targeting specific proteins or pathways.

Industry

In industry, this compound can be used in the production of advanced materials. Its unique properties make it suitable for use in the development of polymers, coatings, and other materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-{2-[(2-methoxyphenyl)formamido]ethyl}benzamide involves its interaction with specific molecular targets. The methoxy and formamido groups allow it to form hydrogen bonds and other interactions with proteins and nucleic acids. This can lead to the modulation of biological pathways, making it useful in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-N-{2-[(2-methoxyphenyl)formamido]ethyl}benzamide is unique due to the presence of both methoxy and formamido groups, which allow for a wide range of chemical reactions and interactions. This makes it more versatile compared to similar compounds, providing more opportunities for modifications and applications in various fields.

Conclusion

This compound is a compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure allows for various chemical reactions and interactions, making it a valuable building block and research tool. Further studies and developments could unlock even more applications for this versatile compound.

Properties

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

2-methoxy-N-[2-[(2-methoxybenzoyl)amino]ethyl]benzamide

InChI

InChI=1S/C18H20N2O4/c1-23-15-9-5-3-7-13(15)17(21)19-11-12-20-18(22)14-8-4-6-10-16(14)24-2/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

SUHFYARZNFBMQM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCNC(=O)C2=CC=CC=C2OC

Origin of Product

United States

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